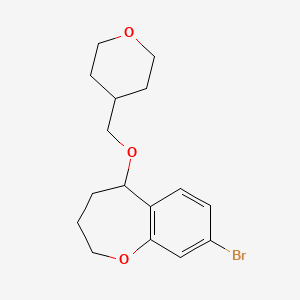
8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
Beschreibung
8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and potential therapeutic applications. This compound features a bromine atom at the 8th position, an oxan-4-ylmethoxy group, and a tetrahydrobenzoxepine core structure.
Eigenschaften
IUPAC Name |
8-bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO3/c17-13-3-4-14-15(2-1-7-19-16(14)10-13)20-11-12-5-8-18-9-6-12/h3-4,10,12,15H,1-2,5-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPUKOTZJDZDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)OCC3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine typically involves multiple steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.
Attachment of the Oxan-4-ylmethoxy Group: The oxan-4-ylmethoxy group can be introduced through an etherification reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated or carbonyl-containing derivatives.
Reduction: Reduction reactions may target the bromine atom or other functional groups, resulting in debromination or hydrogenation products.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted benzoxepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the oxan-4-ylmethoxy group.
5-(Oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the bromine atom.
8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine: Contains a methoxy group instead of the oxan-4-ylmethoxy group.
Uniqueness
8-Bromo-5-(oxan-4-ylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is unique due to the presence of both the bromine atom and the oxan-4-ylmethoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


